P2X3 Antagonist Potency: Target Compound vs. Potent Reference Compound
N-cycloheptyl-2-(3-methylphenoxy)acetamide demonstrates antagonist activity at the rat P2X3 receptor with an EC50 of 80 nM [1]. In contrast, a highly optimized P2X3 antagonist, CHEMBL4748113, exhibits significantly greater potency with an IC50 of 6.10 nM in a comparable rat P2X3 assay [2]. This 13-fold difference in potency establishes that while the target compound is a validated ligand for the P2X3 receptor, it operates within a lower potency range than leading reference compounds, positioning it as a valuable tool for studying partial antagonism or for use in assays where a less potent, more modulatable effect is desired.
| Evidence Dimension | Potency at P2X3 receptor (rat) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | CHEMBL4748113: IC50 = 6.10 nM |
| Quantified Difference | Comparator is ~13-fold more potent |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes for target compound; rat P2X3 receptor expressed in an unspecified system for comparator. |
Why This Matters
This quantitative differentiation informs researchers that the target compound is a functional P2X3 antagonist with defined, moderate potency, which is crucial for experimental design where a specific level of receptor modulation is required.
- [1] BindingDB. BDBM50118219: N-cycloheptyl-2-(3-methylphenoxy)acetamide. University of California, San Diego. View Source
- [2] BindingDB. BDBM50563052 (CHEMBL4748113). University of California, San Diego. View Source
